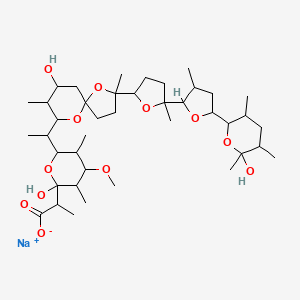

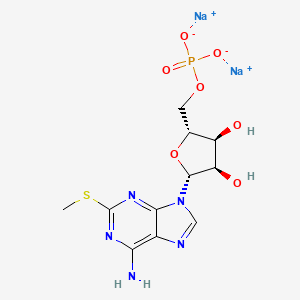

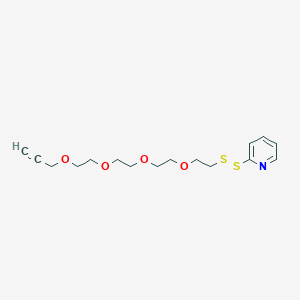

![molecular formula C36H37N3O2 B605027 1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one CAS No. 1219624-62-0](/img/structure/B605027.png)

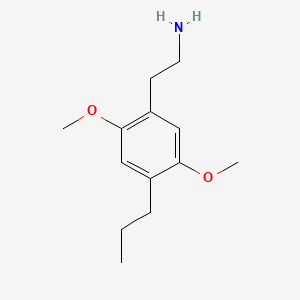

1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one

Übersicht

Beschreibung

A-1048400 is a potent and selective N-type and T-type calcium channel blocker.

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

One notable application of derivatives similar to the specified compound is in the inhibition of monoamine oxidase A and B. For instance, a study found that specific derivatives exhibited selective monoamine oxidase A inhibitory activity, which is significant in the context of neurodegenerative and psychiatric disorders (Kaya et al., 2017).

Nootropic Activity

Another area of application is in nootropic activity, as some derivatives have been tested for their effects on cognitive enhancement. This is relevant in the development of treatments for cognitive impairments and enhancing memory or other cognitive functions (Valenta et al., 1994).

Anticonvulsant Activity

Derivatives of this compound have also been synthesized and tested for anticonvulsant activity. This research is crucial for developing new treatments for seizure disorders and epilepsy (Kamiński et al., 2011).

Cancer Research

Research has also explored the potential of similar compounds in inhibiting the proliferation, migration, and inducing apoptosis in cancer cells. This indicates the potential of these derivatives in the development of new chemotherapeutic agents (Khanam et al., 2018).

Analgesic and Anti-Inflammatory Properties

Some studies have focused on the analgesic and anti-inflammatory properties of related compounds. This research contributes to the development of new pain relief medications and treatments for inflammatory diseases (Abu‐Hashem & Gouda, 2011).

Pharmacological Synthesis and Monitoring

There is also significant research on the synthesis of such compounds for pharmacological purposes and the analytical monitoring of their synthesis. This is essential for ensuring the quality and efficacy of pharmaceutical products derived from these compounds (Sarycheva & Vedernikova, 1999).

Antihelminthic Activity

Another application area is in antihelminthic activity, with certain derivatives showing higher activity against parasites like Trichinella spiralis, contributing to the development of new antiparasitic drugs (Mavrova et al., 2006).

Calcium Channel Inhibition

Some derivatives have been investigated for their role as calcium channel inhibitors, which has implications in managing conditions like hypertension and neuropathic pain (Pajouhesh et al., 2010).

Eigenschaften

CAS-Nummer |

1219624-62-0 |

|---|---|

Molekularformel |

C36H37N3O2 |

Molekulargewicht |

543.71 |

IUPAC-Name |

1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one |

InChI |

InChI=1S/C36H37N3O2/c40-33(37-24-26-38(27-25-37)34(29-14-5-1-6-15-29)30-16-7-2-8-17-30)28-39-23-13-22-36(35(39)41,31-18-9-3-10-19-31)32-20-11-4-12-21-32/h1-12,14-21,34H,13,22-28H2 |

InChI-Schlüssel |

ZUIDVYFPBJVTSC-UHFFFAOYSA-N |

SMILES |

C1CC(C(=O)N(C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-1048400; A1048400; A 1048400 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.